molecular formula C15H11N3O5 B12466642 4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B12466642
M. Wt: 313.26 g/mol
InChI Key: HLCKDFGBHDBICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a compound belonging to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of nitro groups and an oxazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves the nitration of 5-(4-nitrophenyl)isoxazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring . The reaction conditions, such as temperature and concentration of the acids, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of advanced nitrating agents such as acetylnitrate or nitronium tetrafluoroborate can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-5-(4-nitrophenyl)isoxazole
  • 4-Nitro-5-(3-nitrophenyl)isoxazole
  • 4-Nitro-5-(2-nitrophenyl)isoxazole

Uniqueness

4-Nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is unique due to the presence of both nitro groups and an oxazole ring, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

4-nitro-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C15H11N3O5/c19-17(20)12-8-6-11(7-9-12)15-14(18(21)22)13(16-23-15)10-4-2-1-3-5-10/h1-9,14-15H

InChI Key

HLCKDFGBHDBICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.